molecular formula C19H25NO2S2 B2558413 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034241-58-0

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2558413
M. Wt: 363.53
InChI Key: QRZUHMXMEXZZSD-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Anticancer Drug Design : Research focused on designing analogues of known pharmacophores has led to the discovery of compounds with significant therapeutic indexes. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have been found to possess therapeutic indexes 8-12 times higher than their precursors, suggesting a methodology that could be applicable for designing derivatives of the compound for anticancer applications (Sosnovsky, Rao, & Li, 1986).

  • Histone Deacetylase Inhibitors : Compounds containing thiophene substituted derivatives have shown good antiproliferative activity against various cancer cell lines, indicating the potential use of thiophene derivatives in designing histone deacetylase inhibitors for cancer treatment (Jiao et al., 2009).

Synthetic Methodology

  • Novel Synthetic Routes : Studies have explored the synthesis of thioformamide and its use as a synthetic intermediate for the production of pharmaceutical intermediates and solvents, showcasing the importance of innovative synthetic pathways in the development of new chemicals, which could be relevant for synthesizing the compound (Axelrod, 1973).

  • Enaminone-Based Compounds : Research on non−symmetric enaminones has revealed their non-cytotoxic nature and mild or no antibacterial activity, highlighting the potential for designing non-toxic compounds for biological applications. This approach could inform the synthesis and application of "N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" in a way that minimizes cytotoxicity (Cindrić et al., 2018).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c21-12-8-15(16-5-3-13-23-16)7-11-20-18(22)19(9-1-2-10-19)17-6-4-14-24-17/h3-6,13-15,21H,1-2,7-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZUHMXMEXZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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